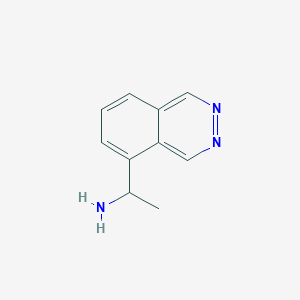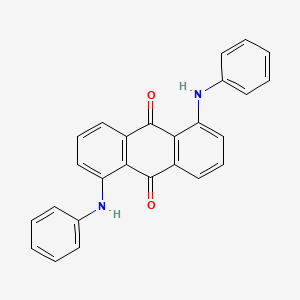
2-Ethynylquinolin-8-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethynylquinolin-8-OL is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoline ring system with an ethynyl group at the 2-position and a hydroxyl group at the 8-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynylquinolin-8-OL can be achieved through various methods. One common approach involves the use of transition metal-catalyzed reactions. For example, the Sonogashira coupling reaction can be employed to introduce the ethynyl group at the 2-position of the quinoline ring. This reaction typically involves the use of a palladium catalyst, copper co-catalyst, and an appropriate base under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions using continuous flow reactors to ensure efficient and scalable synthesis. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be explored to minimize environmental impact .
化学反応の分析
Types of Reactions: 2-Ethynylquinolin-8-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinolin-8-one derivatives.
Reduction: The ethynyl group can be reduced to form ethyl or vinyl derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions
Major Products:
- Oxidation products: Quinolin-8-one derivatives.
- Reduction products: Ethyl or vinyl derivatives.
- Substitution products: Various substituted quinoline derivatives .
科学的研究の応用
2-Ethynylquinolin-8-OL has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 2-Ethynylquinolin-8-OL involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The compound may also interact with DNA and RNA, leading to the disruption of essential cellular processes .
類似化合物との比較
- Quinoline
- 8-Hydroxyquinoline
- 2-Ethylquinoline
- 2-Phenylquinoline
Comparison: 2-Ethynylquinolin-8-OL is unique due to the presence of both the ethynyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Compared to other quinoline derivatives, this compound may exhibit enhanced anticancer and antimicrobial properties due to its ability to form stronger interactions with molecular targets .
特性
分子式 |
C11H7NO |
|---|---|
分子量 |
169.18 g/mol |
IUPAC名 |
2-ethynylquinolin-8-ol |
InChI |
InChI=1S/C11H7NO/c1-2-9-7-6-8-4-3-5-10(13)11(8)12-9/h1,3-7,13H |
InChIキー |
RKTJCSVBBJHTCK-UHFFFAOYSA-N |
正規SMILES |
C#CC1=NC2=C(C=CC=C2O)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Nitro-[2,3'-bipyridine]-4-carbonitrile](/img/structure/B13130425.png)







![(6e)-6-Imino-1-[2-methyl-4-(propan-2-yl)phenyl]-1,6-dihydro-1,3,5-triazine-2,4-diamine](/img/structure/B13130477.png)
![9,10-Anthracenedione, 1-[(4-methylphenyl)amino]-](/img/structure/B13130483.png)
